Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound that features both indole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole moiety . The thiophene ring can be introduced through a Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various quinoline derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions on the thiophene ring can yield halogenated or nitrated derivatives .
Scientific Research Applications
Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors and enzymes, modulating their activity. The thiophene ring can also participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: This compound shares the thiophene moiety but lacks the indole structure.
Indole-3-acetic acid: This compound contains the indole moiety but lacks the thiophene ring.
Uniqueness
Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is unique due to the combination of indole and thiophene moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C20H20N2O3S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
ethyl 2-[(E)-(2-hydroxy-1-methylindol-3-yl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-20(24)17-13-8-6-10-16(13)26-18(17)21-11-14-12-7-4-5-9-15(12)22(2)19(14)23/h4-5,7,9,11,23H,3,6,8,10H2,1-2H3/b21-11+ |
InChI Key |
XREYPQTZRXTOOM-SRZZPIQSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)/N=C/C3=C(N(C4=CC=CC=C43)C)O |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)N=CC3=C(N(C4=CC=CC=C43)C)O |
Origin of Product |
United States |
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